Caerin 1.20
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFGILGSVAKHVLPHVIPVVAEHL |
Origin of Product |
United States |
Discovery and Initial Characterization Research of Caerin 1.20
Methodologies for Isolation from Biological Sources
The initial step in the study of Caerin 1.20 involves the collection of skin secretions from its biological source, a hybrid frog produced from a cross between a female Litoria splendida and a male Litoria caerulea. imrpress.comresearchgate.net This process is carefully conducted to ensure the well-being of the amphibian.
A non-lethal method of mild electrical stimulation is employed to induce the release of the granular gland contents onto the frog's dorsal skin. frontiersin.orgresearchgate.net This technique, often referred to as transcutaneous amphibian stimulation (TAS), provides a gentle electrical current that stimulates the glands to secrete their peptide-rich contents without harming the animal. frontiersin.org
Immediately following secretion, the collected exudate is preserved to prevent the degradation of the peptides by proteolytic enzymes. A common practice involves washing the frog with a solution, typically aqueous methanol, which serves to both collect the secretions and inhibit enzymatic activity. frontiersin.org The resulting solution, containing a complex mixture of peptides and other biomolecules, is then prepared for further analysis.
Initial Techniques for Compound Identification and Validation
The identification and validation of this compound from the complex mixture of skin secretions involve a series of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool used for the separation and purification of the individual peptide components within the crude secretion. researchgate.netcapes.gov.briiitd.edu.in The peptide mixture is passed through a column under high pressure, and different components are separated based on their physicochemical properties, such as hydrophobicity. This process allows for the isolation of individual peptides in a highly pure form.
Once isolated, the molecular weight of the purified peptide is determined using mass spectrometry, specifically electrospray ionization mass spectrometry (ESI-MS). researchgate.netcapes.gov.briiitd.edu.in This technique provides a precise mass of the molecule, which is a critical piece of information for its identification.
To determine the primary structure, or amino acid sequence, of the peptide, a combination of methods is employed. Edman degradation sequencing, a classical method for determining the N-terminal amino acid sequence, is often used. nih.gov Additionally, tandem mass spectrometry (MS/MS) plays a crucial role in sequencing. iiitd.edu.innih.gov In this technique, the peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments are used to deduce the amino acid sequence. The combination of these techniques allows for the unambiguous determination of the complete amino acid sequence of this compound.
The following table summarizes the key techniques used in the isolation and identification of this compound:
| Technique | Purpose |
| Mild Electrical Stimulation | To induce the secretion of skin peptides from the frog. frontiersin.orgresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | To separate and purify individual peptides from the crude secretion. researchgate.netcapes.gov.briiitd.edu.in |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | To determine the precise molecular weight of the purified peptide. researchgate.netcapes.gov.briiitd.edu.in |
| Edman Degradation | To determine the N-terminal amino acid sequence. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | To determine the complete amino acid sequence by fragmenting the peptide. iiitd.edu.innih.gov |
Research into Source Organism Secretion Mechanisms
Research into the secretion mechanisms of antimicrobial peptides in Litoria frogs reveals a specialized defense system. These peptides are synthesized within large, specialized granular glands located in the dermal layer of the frog's skin. nsf.gov
The release of these peptides is a holocrine process, meaning that the entire secretory cell ruptures to release its contents. imrpress.com This mechanism ensures a rapid and abundant discharge of the defensive peptides onto the skin surface in response to a threat, such as a predator or microbial infection. The peptides are stored within these glands as inactive precursors, which are then cleaved into their active forms upon secretion. nsf.gov This process of activation upon release prevents potential self-toxicity to the frog. The secretion is a complex cocktail of various peptides, each with potentially different biological activities, providing the frog with a broad-spectrum defense against a wide range of pathogens.
Advanced Structural Elucidation Methodologies for Caerin 1.20 and Analogues
Spectroscopic Approaches in Caerin 1.20 Structural Analysis
Spectroscopic methods are indispensable for analyzing the structure of peptides in solution, which often mimics their physiological environment more closely than a crystalline state. These techniques provide data on the peptide's conformation, sequence, and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution, three-dimensional structure of peptides like this compound in solution. unimo.it Two-dimensional (2D) NMR experiments are typically employed to resolve the complex spectra of peptides.
Detailed research findings indicate that pulsed-field gradient (PFG) diffusion NMR can be used to characterize conformational changes associated with peptide-ligand interactions. nih.gov For this compound, this would involve a series of experiments to first assign the chemical shifts of all atoms and then to identify atoms that are close to each other in space.
Assignment Phase: Experiments such as Total Correlation Spectroscopy (TOCSY) and Correlated Spectroscopy (COSY) are used to identify the amino acid spin systems, assigning specific protons and carbons to their respective residues in the peptide sequence.
Conformational Constraints: The Nuclear Overhauser Effect (NOE) is central to determining conformation. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. These NOE-derived distance constraints are crucial inputs for structure calculation algorithms.
Structure Calculation: The collected distance and dihedral angle constraints are used in computational software to generate a family of structures that are consistent with the experimental data. The resulting ensemble of structures represents the dynamic conformation of this compound in solution.
Table 1: Key NMR Experiments for this compound Conformation Determination
| NMR Experiment | Information Provided | Purpose in Structural Analysis |
| COSY | Shows correlation between protons connected by 2-3 chemical bonds. | Helps in identifying coupled protons within an amino acid residue. |
| TOCSY | Shows correlation between all protons within a single amino acid residue's spin system. | Crucial for assigning specific amino acid types. |
| NOESY | Shows correlation between protons that are close in space (< 5 Å), irrespective of bonding. | Provides the distance constraints necessary for 3D structure calculation. |
| HSQC | Shows correlation between protons and their directly attached heteronuclei (e.g., ¹³C or ¹⁵N). nih.gov | Aids in assigning backbone and side-chain resonances. nih.gov |
Mass spectrometry (MS) is a cornerstone technique for the primary structure verification and purity analysis of synthetic or isolated peptides like this compound. rapidnovor.com The predominant method used is a bottom-up proteomics approach coupled with liquid chromatography (LC-MS). acs.org
The process involves several key steps:
Enzymatic Digestion: The peptide is cleaved at specific amino acid residues by a protease, such as trypsin. This generates a predictable set of smaller peptide fragments. rapidnovor.com
Chromatographic Separation: The resulting fragment mixture is separated using high-performance liquid chromatography (HPLC), which resolves the peptides based on their physicochemical properties before they enter the mass spectrometer. harvard.edu
Mass Analysis (MS1): The mass spectrometer measures the precise mass-to-charge ratio (m/z) of each eluting fragment. This list of masses constitutes a "peptide mass fingerprint" (PMF). This fingerprint is unique to this compound and is compared against the theoretical masses calculated from its known amino acid sequence. rapidnovor.com
Tandem Mass Spectrometry (MS/MS): Selected fragments are isolated and further fragmented inside the mass spectrometer. The resulting tandem mass spectrum reveals a series of ions (b- and y-ions) from which the amino acid sequence of the fragment can be deduced, thus confirming the primary structure of this compound. harvard.edunih.gov
This methodology also serves as a stringent purity check. The presence of unexpected masses in the initial mass spectrum can indicate impurities or unintended modifications to the peptide.
Table 2: Steps in Mass Spectrometry for this compound Sequence Verification
| Step | Technique Used | Outcome |
| 1. Protein Digestion | Enzymatic Cleavage (e.g., Trypsin) | Generation of a specific set of smaller peptide fragments from the full-length this compound. |
| 2. Peptide Separation | High-Performance Liquid Chromatography (HPLC) | Separation of the peptide fragments before they enter the mass spectrometer. |
| 3. Peptide Mass Fingerprinting | Mass Spectrometry (MS1 Scan) | A unique mass "fingerprint" of the fragments is generated and matched to the theoretical sequence. |
| 4. Fragment Sequencing | Tandem Mass Spectrometry (MS/MS) | The amino acid sequence of individual fragments is determined, confirming the overall primary structure. |
For this compound, CD spectroscopy would be used to estimate the proportion of its structure that exists as α-helices, β-sheets, turns, or random coil. nih.gov This is particularly valuable for studying conformational changes upon interaction with model membranes (e.g., micelles or liposomes), which can mimic its site of action. core.ac.uk
α-Helical Structures: Typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-Sheet Structures: Characterized by a negative band around 218 nm and a positive band around 195 nm.
Random Coil: Dominated by a strong negative band near 198 nm.
By analyzing the CD spectrum of this compound, researchers can determine its folding state and how its structure adapts to different environments. elte.hu
Table 3: Characteristic Circular Dichroism Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Major Bands (nm) | Signal Characteristic |
| α-Helix | ~222, ~208 | Negative |
| ~192 | Positive | |
| β-Sheet | ~218 | Negative |
| ~195 | Positive | |
| Random Coil | ~198 | Negative (Strong) |
Mass Spectrometry Techniques in Sequence Verification and Purity Assessment
Crystallographic Studies of this compound and Peptide Complexes
X-ray crystallography is the gold standard for determining the precise, high-resolution three-dimensional atomic structure of molecules. harvard.edu The technique relies on obtaining a well-ordered single crystal of the substance, which can be a significant challenge for flexible peptides like this compound.
The process involves:
Crystallization: Creating conditions that allow the peptide molecules to slowly precipitate from a solution and arrange themselves into a highly ordered crystal lattice. High-throughput robotic systems are often used to screen a wide range of conditions. warwick.ac.uk
X-ray Diffraction: The crystal is exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. warwick.ac.uk
Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data, yielding a final atomic-resolution structure. acs.org
While crystallographic data for this compound itself or its complexes may not be widely published, this method would, if successful, provide an unambiguous static snapshot of the peptide's conformation. Such a structure would be invaluable for understanding specific receptor interactions or the packing of peptides within a membrane environment.
Table 4: Major Steps in X-ray Crystallography of a Peptide
| Step | Description | Outcome |
| 1. Crystallization | Inducing the peptide to form a well-ordered, single crystal. | A solid crystal suitable for X-ray diffraction. |
| 2. Data Collection | Irradiating the crystal with X-rays and recording the resulting diffraction pattern. | A dataset of diffraction spot intensities. |
| 3. Structure Solution | Using the diffraction data to calculate an electron density map. | A 3D map representing the molecule's shape. |
| 4. Model Refinement | Building an atomic model into the electron density map and optimizing its fit to the data. | A final, high-resolution 3D atomic structure. |
Computational Modeling for Conformational Analysis and Structural Predictions
Computational modeling complements experimental techniques by providing dynamic insights into peptide conformation and behavior. nih.gov These methods are particularly useful for exploring the conformational landscape of flexible peptides like this compound and predicting how they interact with biological targets.
Conformational Search Algorithms: These methods systematically or stochastically explore the possible shapes (conformations) a peptide can adopt to find low-energy, stable structures. nih.govdiva-portal.org
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. An initial structure of this compound (derived from NMR or a predicted model) is placed in a simulated environment (e.g., water or a lipid bilayer). The simulation then calculates the forces between atoms and their subsequent motions based on the principles of classical mechanics. This provides a detailed view of the peptide's flexibility, conformational changes, and interactions with its surroundings. frontiersin.org
Quantum Mechanics (QM) Calculations: For higher accuracy on smaller systems or parts of the peptide, electronic structure methods can be employed. nih.gov These calculations can provide detailed information on bond energies and electronic properties that are not captured by classical force fields.
These computational approaches are vital for building and refining structural models, predicting peptide-membrane interactions, and generating hypotheses that can be tested experimentally.
Table 5: Common Computational Modeling Techniques for Peptides
| Technique | Principle | Application for this compound |
| Conformational Search | Explores potential energy surfaces to identify stable, low-energy conformations. diva-portal.org | Predicting the most likely 3D structures of the peptide. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time based on classical mechanics. | Analyzing flexibility, stability, and dynamic interactions with membranes or receptors. |
| Homology Modeling | Predicts a structure based on the known structure of a related (homologous) peptide. | Generating an initial structural model if a template structure exists. |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of the molecule. nih.gov | Providing highly accurate energetic and electronic details for specific interactions. |
Biosynthetic Pathways and Genetic Research of Caerin 1.20
Investigation of Gene Expression and Regulation in Source Organisms
The expression of caerin peptides, including Caerin 1.20, is a fascinating example of adaptive gene expression, primarily occurring in the granular glands of the frog's skin. These peptides are not continuously produced; instead, their synthesis and secretion are tightly regulated and can be triggered by external stimuli such as stress or microbial threats.
Research has shown that the genes encoding caerin peptides are part of a larger gene superfamily. In Litoria caerulea, it is understood that at least eleven closely related peptides of the caerin 1 family are expressed, suggesting a high degree of genetic variation and complex regulatory mechanisms. uniprot.org The expression of these peptides can also be influenced by environmental factors and the developmental stage of the frog. For instance, studies on related Litoria species have noted seasonal variations in the peptide profiles of their skin secretions. iiitd.edu.in
The genetic basis for the diversity within the caerin 1 family lies in the presence of multiple, yet similar, gene copies that have likely arisen through gene duplication events. This genetic plasticity allows for the generation of a wide array of peptides with subtly different properties, enhancing the frog's defense capabilities. While specific regulatory elements for the this compound gene have not been identified, it is hypothesized that they share common promoter and enhancer sequences with other members of the caerin 1 family, leading to their co-expression.
Enzymatic Mechanisms Involved in this compound Maturation
The journey from a gene to a functional this compound peptide is a multi-step process involving the synthesis of a precursor protein and subsequent post-translational modifications. This intricate process ensures that the potent peptide is only activated when needed.
Precursor Peptide Synthesis: Like other caerin 1 peptides, this compound is initially synthesized as a larger, inactive precursor molecule known as a prepropeptide. This precursor has a typical structure:
Signal Peptide: An N-terminal sequence that directs the precursor to the endoplasmic reticulum for secretion. This part is cleaved off during translocation.
Acidic Spacer Peptide: A region that is thought to keep the active peptide in an inactive state until it is further processed.
Mature Peptide Sequence: The sequence that will become the final, active this compound.
Processing Signal: Typically, a C-terminal glycine (B1666218) residue that is a signal for amidation.
Post-Translational Modifications: The maturation of this compound from its propeptide form involves a series of enzymatic reactions. The skin secretions of frogs are rich in various peptidases, including metallopeptidases and serine peptidases, which are responsible for the precise cleavage of the precursor. researchgate.net
A crucial final step in the maturation of most caerin 1 peptides, likely including this compound, is C-terminal amidation. This modification is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). semanticscholar.orgresearchgate.net The PAM enzyme is known to be present in the skin of amphibians and is responsible for converting the C-terminal glycine into an amide group. ebi.ac.ukwikipedia.orguniprot.org This amidation is critical for the biological activity of many antimicrobial peptides, as it increases their net positive charge and enhances their ability to interact with and disrupt microbial membranes. researchgate.net
| Post-Translational Modification Step | Enzyme(s) Involved | Function |
| Signal Peptide Cleavage | Signal Peptidase | Removes the N-terminal signal sequence during secretion. |
| Propeptide Cleavage | Endopeptidases (e.g., metalloproteases, serine proteases) | Excises the mature peptide from the precursor. |
| C-terminal Amidation | Peptidylglycine alpha-amidating monooxygenase (PAM) | Converts a C-terminal glycine to an amide group, crucial for activity. |
This table outlines the general enzymatic steps in the maturation of caerin 1 family peptides, which is the accepted model for this compound.
Comparative Genomics and Proteomics in Caerin Peptide Family Research
Comparative studies of the genomes and proteomes of different Litoria species, and even between individuals of the same species, have been instrumental in understanding the evolution and diversity of the caerin peptide family. frontiersin.org These studies reveal that the genes for caerin peptides are highly conserved yet exhibit significant variation, a hallmark of an evolutionary arms race between the frog and its microbial adversaries.
Proteomic analyses of the skin secretions of Litoria caerulea have identified a complex mixture of peptides, with Caerin 1.1 and 1.9 often being the most abundant. asm.orgnih.gov The presence of numerous caerin 1 variants, including this compound, in the skin secretions of a single frog highlights the impressive capacity of the amphibian's biosynthetic machinery. researchgate.net Studies on hybrid frogs, such as those from the cross of Litoria splendida and Litoria caerulea, have shown that they can express peptides from both parental lines, as well as novel peptides not found in either parent, further illustrating the dynamic nature of caerin genetics. researchgate.netnih.gov
Genomic and transcriptomic approaches have been used to identify the precursor sequences of many caerin peptides. nih.gov By comparing these precursor sequences, researchers can infer evolutionary relationships and identify conserved regions that are critical for peptide processing and function. While a specific precursor for this compound has not been definitively sequenced and published, the high degree of similarity among caerin 1 family precursors suggests a common ancestral gene. researchgate.net
| Peptide Family Member | Source Organism | Known or Inferred Biosynthetic Features |
| Caerin 1.1 | Litoria splendida, Litoria caerulea | Well-documented precursor sequence, C-terminal amidation confirmed. iiitd.edu.in |
| Caerin 1.2 | Ranoidea caerulea | C-terminal amidation inferred by similarity. uniprot.org |
| Caerin 1.7 | Ranoidea chloris | C-terminal amidation confirmed. uniprot.org |
| Caerin 1.10 | Litoria splendida | Identified in male-specific secretions. iiitd.edu.in |
| Caerin 1.19 | Litoria gracilenta | C-terminal amidation confirmed. researchgate.net |
| This compound | Litoria caerulea | C-terminal amidation is highly likely based on family characteristics. |
This table provides a comparative overview of several Caerin 1 family peptides, illustrating the common features that are likely shared by this compound.
Synthetic Chemistry Methodologies for Caerin 1.20 and Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies for Caerin 1.20 Production
Solid-Phase Peptide Synthesis (SPPS) is the predominant and most efficient method for the chemical synthesis of peptides like this compound. nih.govspringernature.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. powdersystems.combachem.com The key advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are easily removed by washing and filtration, as the desired peptide remains attached to the solid support throughout the synthesis. bachem.com This process is highly amenable to automation, which is beneficial for producing the quantities needed for research and development. beilstein-journals.orgnih.gov
The general SPPS cycle involves several key steps:
Anchoring : The first amino acid (the C-terminal residue of the target peptide) is covalently attached to a solid resin via a linker. powdersystems.com
Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. powdersystems.com
Coupling : The next protected amino acid is activated and reacted with the newly freed amino group on the growing chain, forming a peptide bond. bachem.com
Washing : The resin is thoroughly washed to remove excess reagents and by-products. bachem.com
Final Cleavage : Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid cocktail.
For the caerin family of peptides, including caerin 1.1 and its analogues like 1.20, SPPS has been the standard production method cited in research. nih.goviiitd.edu.in
Two primary chemical strategies are used in SPPS, distinguished by the protecting groups employed for the α-amino group: the Fmoc/t-Bu strategy and the Boc strategy. frontiersin.org
The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for modern peptide synthesis, including for antimicrobial peptides. frontiersin.orgbeilstein-journals.org
Nα-Protection : The Fmoc group is used to temporarily protect the α-amino group of the incoming amino acid. It is stable to acid but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). frontiersin.orgchempep.com
Side-Chain Protection : The reactive side chains of amino acids are protected with acid-labile groups, such as tert-butyl (t-Bu), trityl (Trt), and tert-butyloxycarbonyl (Boc). csic.es
Cleavage : The final cleavage from the resin and removal of all side-chain protecting groups is accomplished simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA).
The Fmoc strategy is generally preferred because the deprotection conditions are mild, which helps to preserve the integrity of complex or sensitive peptide sequences. nih.govcsic.es Its compatibility with automation is enhanced by the strong UV absorbance of the cleaved Fmoc group, which allows for real-time monitoring of the deprotection step. nih.govresearchgate.net The synthesis of caerin 1 peptides is typically accomplished using the standard Fmoc method. iiitd.edu.in
The Boc (tert-butyloxycarbonyl) strategy was the original method developed for SPPS.
Nα-Protection : The Boc group is used for temporary Nα-protection and is removed with a moderately strong acid, such as TFA. csic.es
Side-Chain Protection : Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. nih.gov
While effective, the Boc strategy has been largely superseded by the Fmoc method due to the harsh acidic conditions required for deprotection, which can degrade sensitive peptide sequences. frontiersin.org However, it remains a viable option for certain applications, particularly for synthesizing shorter peptides or sequences prone to side reactions under the basic conditions of Fmoc deprotection. google.com
| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage Condition |
| Fmoc/t-Bu | Fmoc | Mild Base (e.g., Piperidine) | Acid-labile (e.g., t-Bu, Boc, Trt) | Strong Acid (e.g., TFA) |
| Boc/Bzl | Boc | Moderate Acid (e.g., TFA) | Strong acid-labile (e.g., Bzl) | Strong Acid (e.g., HF) |
The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. This is achieved using coupling reagents. The choice of coupling reagent is critical for ensuring high yields, minimizing side reactions, and, most importantly, preventing racemization of the chiral amino acid center. mdpi.com
Several classes of coupling reagents are available, with aminium/uronium and phosphonium (B103445) salts being the most effective and commonly used in modern SPPS, especially for challenging sequences found in some antimicrobial peptides. mdpi.com
Aminium/Uronium Reagents : These include HBTU, HATU, and HCTU. They react with the protected amino acid to form a highly reactive ester intermediate (OBt or OAt ester), which then rapidly reacts with the free amine of the peptide chain. rsc.org HATU is recognized as one of the most efficient coupling reagents, capable of overcoming sterically hindered couplings and reducing epimerization, making it suitable for complex syntheses. rsc.org However, under certain conditions, these reagents can cause a side reaction leading to guanidinylation of the N-terminal amine, which terminates the peptide chain.
Phosphonium Reagents : These include BOP and PyBOP. Similar to uronium salts, they form active ester intermediates. mdpi.com PyBOP is widely used and generally leads to clean reactions with minimal side reactions.
Carbodiimides : Reagents like DIC (N,N'-diisopropylcarbodiimide) are cost-effective and efficient for non-hindered couplings. mdpi.com They are almost always used with an additive, such as OxymaPure® or HOBt (1-hydroxybenzotriazole), which acts as a racemization suppressant by forming an intermediate active ester and reducing the lifetime of the highly reactive O-acylisourea intermediate. mdpi.com
The optimization of reaction conditions also involves the choice of solvent (typically DMF or NMP), temperature, and reaction time. For difficult couplings, such as those involving sterically hindered amino acids or aggregating sequences, extended coupling times, double coupling cycles, or the use of microwave-assisted SPPS can be employed to drive the reaction to completion. beilstein-journals.org
| Coupling Reagent | Class | Additive Often Used | Key Features |
| HATU | Aminium/Uronium Salt | None required (contains HOAt moiety) | Highly efficient, low racemization, good for hindered couplings. rsc.org |
| HBTU | Aminium/Uronium Salt | Base (e.g., DIPEA) | Common and effective, but can cause guanidinylation. rsc.org |
| PyBOP | Phosphonium Salt | Base (e.g., DIPEA) | Efficient, generates non-toxic by-products compared to BOP. mdpi.com |
| DIC/Oxyma | Carbodiimide/Additive | OxymaPure® | Cost-effective, low racemization, safer alternative to HOBt-based additives. nih.govmdpi.com |
Fmoc/t-Bu and Boc Strategies in Caerin Peptide Synthesis
Solution-Phase Peptide Synthesis Approaches for this compound Segments
Solution-phase peptide synthesis (LPPS), the classical method of peptide production, involves carrying out all reactions in a homogeneous solution. beilstein-journals.orggoogle.com Unlike SPPS, intermediates at each step must be isolated and purified before proceeding to the next coupling, which can be laborious and time-consuming. bachem.com
Despite being largely replaced by SPPS for research-scale synthesis of long peptides, solution-phase synthesis remains relevant, particularly for the large-scale industrial production of shorter peptides. google.com A significant application of this method is in a "fragment condensation" or "hybrid" strategy. nih.gov In this approach, smaller peptide fragments (typically 3-15 amino acids long) are first synthesized, often via SPPS or solution-phase methods. google.comresearchgate.net These protected fragments are then coupled together in solution to assemble the final, full-length peptide. This hybrid solid-solution phase strategy can be advantageous for producing very long or complex peptides by reducing the number of repetitive steps on the solid phase and allowing for the purification of intermediate fragments. nih.gov
Chemoenzymatic Synthesis Techniques for this compound
Chemoenzymatic peptide synthesis (CEPS) is an innovative strategy that combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. uva.nl This approach often utilizes enzymes known as ligases to join peptide fragments together. bachem.comresearchgate.net
A common chemoenzymatic strategy involves:
Chemical synthesis (usually SPPS) of protected or modified peptide fragments. acs.org
Enzymatic ligation of these fragments in an aqueous buffer. uva.nl
Enzymes like sortase A, butelase-1, and peptiligase are powerful tools for this purpose. uva.nlacs.org They recognize specific amino acid sequences and catalyze the formation of a native peptide bond between fragments, often without the need for side-chain protecting groups and with virtually no risk of racemization. uva.nl This method is particularly valuable for producing cyclic peptides and for site-specifically modifying proteins or peptides. uva.nlbachem.com While direct reports on the chemoenzymatic synthesis of this compound are not prevalent, the technology is broadly applicable to antimicrobial peptides and offers a greener, more efficient alternative to purely chemical ligation methods for producing analogues or complex constructs. bachem.com For instance, tyrosinase enzymes have been used to convert N-terminal tyrosine residues into a reactive functionality suitable for Pictet-Spengler coupling, demonstrating a novel chemoenzymatic ligation strategy. rsc.org
Purity Assessment and Characterization of Synthetic this compound Batches
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities, such as deletion sequences (missing an amino acid), truncated sequences, and by-products from side reactions. Therefore, rigorous purification and characterization are essential to obtain a final product of high purity and confirmed identity. mdpi.com
Purification: The primary method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov
Principle : RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components. More hydrophobic molecules are retained longer on the column. nih.gov
Application : This technique is highly effective at separating the full-length target peptide from shorter, less hydrophobic impurity sequences. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized. The purity of the final caerin 1.1 peptide is typically confirmed to be greater than 95% by analytical HPLC. nih.gov
Characterization: Once purified, the identity of the synthetic this compound must be confirmed.
Mass Spectrometry (MS) : This is the most critical tool for confirming the identity of a synthetic peptide. Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to measure the molecular weight of the peptide with high accuracy. mdpi.comdb-thueringen.de The experimentally determined mass must match the calculated theoretical mass of the this compound sequence. This confirms that the peptide has the correct length and composition. mdpi.com
Amino Acid Analysis (AAA) : This technique can be used to determine the relative amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then quantified. The resulting composition is compared to the theoretical composition of the target sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy : For detailed structural analysis, 2D NMR can be employed to confirm the peptide's sequence and determine its three-dimensional structure in solution, as has been done for caerin 1.1. iiitd.edu.in
| Technique | Purpose | Information Provided |
| RP-HPLC | Purification & Purity Assessment | Separates target peptide from impurities; quantifies final purity. nih.gov |
| Mass Spectrometry (MS) | Identity Confirmation | Provides the precise molecular weight of the peptide. db-thueringen.de |
| Amino Acid Analysis (AAA) | Compositional Analysis | Confirms the ratio of amino acids in the peptide. |
| NMR Spectroscopy | Structural Characterization | Confirms sequence connectivity and determines 3D solution structure. iiitd.edu.in |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research of Caerin 1.20
Systematic Amino Acid Substitution and Deletion Studies
Research on Caerin 1.1 has shown that substitutions within the flexible hinge region, particularly involving the proline residues, have a significant impact on activity. acs.orgnih.gov For instance, replacing the proline residues at positions 15 and 19 with either glycine (B1666218) or alanine (B10760859) resulted in a marked decrease in antibiotic activity. acs.orgnih.gov This is attributed to a change in the hinge angle, which is critical for the correct orientation of the two helical domains within the bacterial membrane. acs.org Given the conserved structural features across the Caerin 1 family, it is highly probable that the proline residues in Caerin 1.20 play a similarly crucial role in maintaining its optimal conformation for antimicrobial action.
Furthermore, substitutions that alter the peptide's net charge or hydrophobicity can dramatically affect its biological function. In a study on Caerin 1.4, which differs from Caerin 1.1 by the substitution of Val5 and Gly7 with serine residues, a change in the spectrum of antibacterial activity was observed. nih.gov This highlights that even conservative substitutions can fine-tune the peptide's selectivity and efficacy against different microbial species by altering the hydrophobicity and hydrophilic angle of the N-terminal helix. nih.gov
The table below illustrates the impact of amino acid substitutions on the activity of Caerin 1 family peptides, which can be extrapolated to understand the potential effects of similar changes in this compound.
| Peptide/Analog | Substitution from Caerin 1.1 | Observed Effect on Activity |
| Caerin 1.1 [Pro15 -> Gly, Pro19 -> Gly] | Proline residues at positions 15 and 19 replaced by Glycine | Decreased antibiotic activity acs.org |
| Caerin 1.1 [Pro15 -> Ala, Pro19 -> Ala] | Proline residues at positions 15 and 19 replaced by Alanine | Decreased antibiotic activity acs.org |
| Caerin 1.4 | Val5 -> Ser, Gly7 -> Ser | Altered spectrum of antibacterial activity nih.gov |
Peptide Truncation and Cyclization Research
Peptide Truncation: Truncation studies involve systematically shortening a peptide from its N- or C-terminus to identify the minimal sequence required for activity. This approach can lead to the development of smaller, more cost-effective peptide analogs. Research on other members of the caerin family, such as Caerin 1.8 and Caerin 4, has demonstrated the utility of this approach. For example, truncated forms of caerin 1.8 have been shown to retain significant inhibitory activity against amyloid-β fibril formation. nih.gov Similarly, studies on Caerin 4 have investigated the importance of specific sequence motifs through truncation. researchgate.netnih.gov These findings suggest that truncation studies on this compound could potentially identify a core active region, leading to the design of more streamlined antimicrobial agents. The primary structure of caerin peptides, typically over 20 amino acids, is essential for forming the necessary helical structures for membrane interaction. asm.orgbiorxiv.org
Cyclization Research: Cyclization is a chemical modification strategy used to enhance the structural stability, and in many cases, the biological activity and selectivity of peptides. frontiersin.orgnih.gov By constraining the peptide's conformation, cyclization can reduce its susceptibility to degradation by proteases and improve its binding affinity to its target. nih.gov Head-to-tail cyclization of Arg/Trp-rich hexapeptides, for instance, has been shown to significantly increase their potency against bacteria like E. coli and B. subtilis. frontiersin.org While specific cyclization studies on this compound have not been reported, this strategy represents a promising avenue for future research to enhance its therapeutic potential. The introduction of a cyclic structure can lead to a more rigid conformation, which has been shown to have a positive effect on the antimicrobial activity of other peptides. mdpi.com
Incorporation of Non-Proteinogenic Amino Acids and Chemical Modifications
The introduction of non-proteinogenic, or unnatural, amino acids is a powerful tool in peptide design. mdpi.com These unique building blocks can confer several advantages, including increased resistance to enzymatic degradation, enhanced structural stability, and novel functionalities. nih.govacs.org For example, incorporating α,α-disubstituted amino acids can help to stabilize α-helical structures, which are crucial for the activity of many AMPs, including the caerins. acs.org
A study on the antimicrobial peptide Esc(1-21) demonstrated that a single substitution of a natural amino acid with a non-natural one (α-aminoisobutyric acid) was sufficient to broaden its spectrum of activity to include resistant strains like Staphylococcus aureus. acs.org Similarly, research on Aurein 1.2 showed that replacing lysine (B10760008) with non-proteinogenic amino acids like ornithine could increase both the potency and spectrum of activity. mdpi.com These examples strongly suggest that the incorporation of non-proteinogenic amino acids into the this compound sequence could be a fruitful strategy for developing analogs with improved therapeutic properties.
Computational Approaches in QSAR and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov This approach is invaluable for predicting the activity of novel compounds and for understanding the key structural features that govern their function.
Molecular Descriptors and Their Application in SAR Studies
The foundation of any QSAR model is the numerical representation of the molecular structure using "molecular descriptors." nih.gov For peptides like this compound, these descriptors can be calculated for the entire peptide or for individual amino acids. tandfonline.com They are broadly categorized based on the type of information they encode:
1D and 2D Descriptors: These include basic properties like amino acid composition, net charge, and topological descriptors that describe the connectivity of atoms. researchgate.net
3D Descriptors: These capture information about the peptide's three-dimensional geometry, such as its surface area and shape. researchgate.net
Physicochemical Descriptors: This is a large and crucial class that includes properties like hydrophobicity, lipophilicity, and pKa. acs.orgacs.org
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. frontiersin.org
Statistical Methods in QSAR Model Development and Validation
Once molecular descriptors are calculated for a set of peptides with known activities, statistical methods are employed to build the QSAR model. Common techniques include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. acs.orgikprress.org
Partial Least Squares (PLS): A multivariate statistical technique that is particularly useful when the number of descriptors is large or when they are inter-correlated. frontiersin.orgikprress.org
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM) and Random Forests (RF) are increasingly used to model complex, non-linear relationships between structure and activity. frontiersin.orgrsc.org
A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically robust and has predictive power. nih.govchemrxiv.org This involves both internal and external validation procedures:
Internal Validation: Techniques like leave-one-out cross-validation (q²) assess the model's stability and robustness using only the training data. acs.org A high q² value indicates a stable model.
External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. A high predictive correlation coefficient (R²_pred) for the external set indicates good generalizability. frontiersin.orgnih.gov
While a specific 3D-QSAR model for this compound is not available in the literature, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for this purpose. tandfonline.comtandfonline.com These methods generate 3D contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications would likely increase or decrease activity, providing a clear roadmap for designing more potent analogs of this compound. tandfonline.com
Investigation of Molecular Interaction Mechanisms of Caerin 1.20
Research on Membrane Interaction and Perturbation Mechanisms
The primary mode of action for caerin peptides involves direct interaction with and disruption of cellular membranes. mdpi.com The initial contact is largely driven by electrostatic interactions between the cationic peptide and negatively charged components of target cell membranes, followed by insertion into the lipid bilayer.
The interaction of caerin family peptides with lipid bilayers is often described by the "carpet-like" model. mdpi.com In this model, the peptide monomers first bind to the surface of the target membrane. As their concentration on the surface increases, they aggregate and orient themselves parallel to the membrane in a sheet-like or "carpet" arrangement. mdpi.com This accumulation disrupts the membrane's structural integrity.
In membrane-mimicking environments, Caerin 1.20, like other caerin 1 peptides, adopts an amphipathic α-helical conformation. mdpi.comnih.gov Studies on the closely related and structurally similar peptide, caerin 1.1, have provided further insight. Using solid-state NMR, researchers found that the longer caerin 1.1 peptide is capable of penetrating the interior of the lipid bilayer, in contrast to shorter peptides that interact primarily with the surface. core.ac.uknih.gov This penetration into the hydrophobic core is a critical step that precedes membrane destabilization. nih.gov Given the structural similarities, this compound is hypothesized to follow a similar model of membrane interaction, involving initial surface binding followed by insertion into the hydrophobic core of the lipid bilayer.
Following membrane insertion, caerin peptides destabilize the bilayer, leading to increased permeability and eventual cell death. The specific mechanism of destabilization can vary. The "carpet" model suggests that the high concentration of peptides on the membrane surface acts like a detergent, dissolving the membrane and leading to the formation of micelles. mdpi.com
Alternatively, for longer caerin peptides like caerin 1.1, a "toroidal pore" mechanism has been proposed. soton.ac.uk In this model, the inserted peptides induce the lipid monolayers to bend inward continuously, creating a pore where the channel is lined by both the peptides and the lipid head groups. researchgate.net This structure allows for the passage of water and ions, disrupting the cell's electrochemical gradients and leading to lysis. mdpi.com Electrical bilayer recording experiments on caerin 1.1 have shown signals characteristic of toroidal pore formation. soton.ac.uk This pore-forming action is considered a key part of the antimicrobial and antiviral activity of caerin peptides. researchgate.net The disruption of the viral envelope is directly correlated with the peptide's ability to inhibit infection. acs.org
Studies on Lipid Bilayer Interaction Models
Identification and Characterization of Molecular Targets and Binding Partners
The primary target of this compound is the cell membrane of pathogens. However, research has also identified more specific molecular binding partners, particularly in the context of its antiviral activity.
Studies have demonstrated that this compound is an effective inhibitor of the Human Immunodeficiency Virus (HIV) at low micromolar concentrations, with limited toxicity to host T-lymphocytes and endocervical cells. mdpi.comnih.govacs.org This suggests that a key molecular target or binding partner resides within the HIV viral particle, likely components of the viral envelope that are disrupted by the peptide's membrane-destabilizing activity. researchgate.netacs.org
Furthermore, computational studies have been employed to identify other potential molecular targets. An in silico docking analysis screened a database of antimicrobial peptides against structural proteins of the SARS-CoV-2 virus. nih.gov The results of this study predicted a potential interaction between this compound and the viral Spike glycoprotein (B1211001) (Sgp), which is essential for the virus to enter host cells. nih.gov
| Potential Target/Binding Partner | Associated Organism/Cell | Method of Identification | Observed/Predicted Effect |
|---|---|---|---|
| Viral Envelope Components | Human Immunodeficiency Virus (HIV) | In vitro infection assays | Inhibition of HIV infectivity through viral envelope disruption. researchgate.netacs.org |
| Spike glycoprotein (Sgp) | SARS-CoV-2 | In silico docking analysis | Predicted binding affinity, suggesting potential inhibition of viral entry. nih.gov |
Research on Intracellular Signaling Pathway Modulation
While the primary mechanism of this compound is membrane disruption, research on related peptides suggests that members of the caerin family may also modulate intracellular signaling pathways, particularly in mammalian cells. Direct studies on this compound's effect on specific signaling cascades are limited; however, insights can be drawn from closely related analogs.
Direct evidence for receptor-mediated interactions of this compound is not yet established. However, the predicted binding of this compound to the SARS-CoV-2 Spike glycoprotein (Sgp) provides an indirect link to receptor-mediated processes. nih.gov The Sgp of the virus is responsible for binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on human cells to facilitate viral entry. researchgate.net By interacting with Sgp, this compound could potentially interfere with this crucial virus-receptor engagement.
Studies on other antimicrobial peptides have shown they can bind to specific cell surface receptors to facilitate entry into the cytoplasm and modulate key cellular pathways. nih.gov Whether this compound utilizes such a mechanism remains an area for future investigation.
There is currently no direct research detailing the specific downstream signaling cascades activated or inhibited by this compound. However, studies on a mixture of the highly similar peptides caerin 1.1 and 1.9 (F1/F3) have shown significant immunomodulatory effects in the context of cancer therapy. nih.govnih.gov These effects are mediated through the modulation of specific intracellular signaling pathways.
For instance, F1/F3 was found to induce apoptosis in HeLa cancer cells, likely through the TNFα signaling pathway. nih.gov In a melanoma model, the antitumor response mediated by F1/F3 was dependent on the IFNα receptor signaling pathway, which involves the activation of the transcription factor STAT1 in tumor-infiltrating macrophages. nih.gov The peptides were also found to enrich for TNFα signaling via NF-κB in certain macrophage populations. nih.gov These findings suggest that caerin peptides, by analogy, may have the capacity to activate downstream signaling cascades related to immune response and apoptosis, although specific studies on this compound are needed to confirm this.
Investigation of Receptor-Mediated Interactions
Biophysical Techniques for Studying this compound Binding Dynamics
The investigation of the molecular interaction mechanisms of antimicrobial peptides (AMPs) like this compound relies heavily on a suite of powerful biophysical techniques. These methods allow researchers to probe the dynamic and thermodynamic aspects of peptide-membrane binding in real-time and at an atomic level. Understanding these binding dynamics is crucial for elucidating the mechanism of action. A combination of techniques is often employed to build a comprehensive picture of the peptide's structure, its affinity for target membranes, and the structural changes it induces upon binding.
Several key biophysical assays are instrumental in characterizing the binding properties of peptides. numberanalytics.com These techniques can measure changes in molecular structure, heat, and mass that occur during a binding event, providing quantitative data on kinetics, thermodynamics, and structural transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile and powerful tool for studying the structure and dynamics of molecules in solution or in a solid state. mdpi.com For peptides like this compound, solid-state NMR (ssNMR) is particularly valuable for examining interactions within a lipid bilayer, which mimics its native environment of action. researchgate.net
Research Findings: Studies on the closely related peptide, Caerin 1.1, using in situ ³¹P and ²H solid-state NMR have provided significant insights into its interaction with red blood cell (RBC) membranes. nih.gov These studies revealed that Caerin 1.1 perturbs the membrane, consistent with a pore-formation mechanism. nih.gov The peptide was shown to adopt an α-helical structure upon interacting with membranes. nih.gov Furthermore, deuterium (B1214612) (²H) ssNMR investigations on intact E. coli and B. subtilis demonstrated that Caerin peptides interact with the hydrophobic core of bacterial membranes, causing a decrease in the order of the lipid acyl chains. nih.gov Such studies highlight how NMR can reveal the mechanism of action, which depends on the peptide's local concentration and the specific membrane environment. nih.gov The technique is sensitive enough to detect differential interactions with various lipid components, showing that Caerin 1.1 can penetrate the bilayer and promote the formation of mixed-lipid phases. nih.gov
| NMR Spectroscopy Application Summary | |
| Technique Principle | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, dynamics, and environment. mdpi.com |
| Application to this compound | Determining the 3D structure of the peptide in membrane environments, identifying specific amino acid residues involved in binding, and characterizing peptide-induced membrane disruption (e.g., pore formation vs. carpet mechanism). researchgate.netnih.gov |
| Data Obtained | Atomic-resolution structural models, peptide orientation and depth of insertion in the bilayer, and changes in lipid order and dynamics upon peptide binding. nih.govnih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of peptides and proteins. pmda.go.jp It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nd.edu This technique is particularly useful for observing conformational changes in peptides like this compound upon their interaction with model membranes. nih.gov
Research Findings: CD spectroscopy studies on Caerin 1.1 have shown that the peptide is largely unstructured or random coil in an aqueous solution. nih.gov However, in the presence of lipid vesicles, such as those made from dimyristoylphosphatidylcholine (B1235183) (DMPC) or a mix of DMPC and dimyristoylphosphatidylglycerol (DMPG), it undergoes a significant conformational change, adopting a predominantly α-helical structure. nih.gov The degree of helicity can be quantified, providing insight into how the membrane environment stabilizes the peptide's active conformation. nih.gov These findings are crucial for understanding the initial steps of the peptide-membrane interaction, where a structural transition is often a prerequisite for membrane disruption.
| Circular Dichroism (CD) Spectroscopy Summary | |
| Technique Principle | Measures the difference in absorbance of left and right circularly polarized light, which is sensitive to the secondary structure of chiral molecules like peptides. pmda.go.jpnd.edu |
| Application to this compound | Monitoring changes in the peptide's secondary structure (e.g., from random coil to α-helix) when it moves from an aqueous environment to a membrane-mimetic one. nih.gov |
| Data Obtained | Far-UV CD spectra indicating the percentage of α-helix, β-sheet, and random coil content. This allows for the quantification of structural changes upon ligand binding or environmental shifts. nd.edu |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. harvard.edu It directly measures the heat released or absorbed during a binding event. nih.gov By titrating the peptide into a solution containing lipid vesicles, ITC can provide a complete thermodynamic profile of the interaction in a single experiment.
Research Findings: While specific ITC data for this compound is not prominently published, the technique is broadly applied to study peptide-membrane interactions. harvard.eduuct.ac.za An ITC experiment yields direct measurements of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This information is vital for understanding the forces driving the binding process—whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic effect). harvard.edu For a peptide like this compound, ITC can differentiate the binding thermodynamics with various types of model membranes, helping to explain its selectivity.
| Isothermal Titration Calorimetry (ITC) Summary | |
| Technique Principle | Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic profile of the binding event. numberanalytics.comharvard.edu |
| Application to this compound | Quantifying the binding affinity, stoichiometry, and the thermodynamic driving forces (enthalpy and entropy) of the interaction between this compound and various model membranes. |
| Data Obtained | Binding constant (Kₐ), dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. harvard.edu |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free, real-time optical sensing technique used to monitor biomolecular interactions. nottingham.ac.uk In a typical SPR experiment, one molecule (e.g., a lipid bilayer) is immobilized on a sensor chip, and the other molecule (the peptide analyte, like this compound) is flowed over the surface. Binding is detected as a change in the refractive index at the surface. cytivalifesciences.com
Research Findings: SPR provides detailed kinetic information about the binding process. Although specific SPR studies on this compound are not detailed in the available literature, the technique is widely used for similar peptide-lipid interaction studies. harvard.edu It allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (k₋). The ratio of these constants provides the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nottingham.ac.uk This kinetic data is complementary to the thermodynamic data from ITC and provides a more complete understanding of the binding dynamics, revealing how quickly the peptide associates with and dissociates from the membrane.
| Surface Plasmon Resonance (SPR) Summary | |
| Technique Principle | An optical technique that detects changes in the refractive index on a sensor surface to measure real-time association and dissociation of molecules. nottingham.ac.ukcytivalifesciences.com |
| Application to this compound | Measuring the real-time kinetics of this compound binding to immobilized lipid bilayers, allowing for the determination of on-rates and off-rates. |
| Data Obtained | Association rate constant (kₐ), dissociation rate constant (k₋), and equilibrium dissociation constant (K₋). nottingham.ac.uk |
Computational and Theoretical Chemistry Approaches in Caerin 1.20 Research
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of a peptide's conformational landscape and its interactions with its environment, such as a bacterial membrane. researchgate.netchemrxiv.org
In the context of Caerin 1.20, MD simulations are crucial for understanding its structure-function relationship. Although specific MD studies on this compound are not extensively documented in publicly available literature, research on the closely related peptide, Caerin 1.1, provides significant insights into the methodologies and potential findings applicable to this compound. iiitd.edu.inacs.org Like other Caerin 1 peptides, this compound is known to adopt a hinged amphipathic structure with two alpha-helices in a membrane-like environment. mdpi.com
Studies on Caerin 1.1 have utilized MD simulations to determine its solution structure, revealing two well-defined α-helices connected by a flexible hinge region. iiitd.edu.inacs.org This hinge is considered critical for the peptide's ability to orient itself correctly within the bacterial membrane to exert its lytic effect. acs.org MD simulations can be employed to explore the conformational flexibility of this hinge in this compound and how it influences the peptide's interaction with different lipid bilayers, mimicking bacterial and mammalian cell membranes.
The interaction analysis from MD simulations can reveal key residues involved in membrane binding and disruption. By calculating interaction energies between the peptide and the membrane, researchers can identify the specific amino acids that contribute most to the binding affinity. researchgate.net For instance, the positively charged residues are expected to have strong electrostatic interactions with the negatively charged headgroups of bacterial membrane lipids. researchgate.net
A typical MD simulation study of this compound would involve the following steps:
System Setup: Building a model of the this compound peptide and placing it in a simulation box containing a lipid bilayer and water molecules.
Equilibration: Allowing the system to relax to a stable state at a given temperature and pressure.
Production Run: Running the simulation for a sufficiently long time to sample a wide range of conformations and interactions.
Analysis: Analyzing the simulation trajectory to study the peptide's conformational changes, its orientation and depth of insertion into the membrane, and the specific interactions with lipid molecules.
Interactive Table: Key Parameters in MD Simulations of Antimicrobial Peptides
| Parameter | Description | Typical Values for AMP Simulations |
| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms. | CHARMM, AMBER, GROMOS |
| Water Model | A model used to represent water molecules in the simulation. | TIP3P, SPC/E |
| Lipid Bilayer Composition | The types of lipid molecules used to model the bacterial or mammalian membrane. | POPE, POPG for bacterial; POPC for mammalian |
| Simulation Time | The total time duration of the simulation. | Nanoseconds (ns) to Microseconds (µs) |
| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |
| Pressure | The pressure at which the simulation is run. | 1 bar |
Molecular Docking Studies for Ligand-Target Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at a molecular level. For this compound, molecular docking can be used to predict its binding to specific molecular targets, which could be proteins on the surface of bacteria or viruses, or even intracellular components.
The process of molecular docking typically involves:
Preparation of the Ligand and Receptor: Obtaining the 3D structures of the ligand (this compound) and the target protein. If the experimental structure is not available, it can be predicted using homology modeling or other structure prediction methods.
Docking Simulation: Using a docking program to explore the possible binding poses of the ligand in the active site of the receptor.
Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.
Interactive Table: Common Software and Scoring Functions for Molecular Docking
| Docking Software | Scoring Function(s) | Key Features |
| AutoDock Vina | Vina scoring function | High performance and accuracy, widely used. |
| HPEPDOCK | Hierarchical algorithm | Optimized for protein-peptide docking. |
| PatchDock | Geometric hashing and pose clustering | Suitable for protein-protein and protein-peptide docking. |
| MolDock | MolDock Score, Rerank Score | Allows for flexible ligand and receptor side chains. |
By predicting the potential targets of this compound, molecular docking can guide experimental studies to validate these interactions and to elucidate the peptide's mechanism of action against different pathogens.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. rdd.edu.iq These methods can provide highly accurate information about molecular geometries, reaction energies, and spectroscopic properties. For a peptide like this compound, quantum chemical calculations can be employed to understand the intrinsic properties of the molecule that govern its reactivity and interactions.
Although specific quantum chemical studies on this compound have not been reported, the application of these methods to peptides, in general, can provide valuable insights. For instance, Density Functional Theory (DFT) is a popular quantum chemical method that can be used to:
Determine the most stable conformation of the peptide in the gas phase: This can provide a baseline for understanding the conformational changes that occur when the peptide interacts with its environment.
Calculate the partial charges on each atom: This information is crucial for understanding the electrostatic interactions between the peptide and its target.
Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and shapes of these orbitals can provide insights into the peptide's reactivity and its ability to participate in charge transfer interactions.
The high computational cost of quantum chemical calculations often limits their application to smaller fragments of a peptide or to simplified model systems. However, the insights gained from these calculations can be used to develop more accurate parameters for classical force fields used in MD simulations, thereby improving the reliability of these larger-scale simulations.
Bioinformatics and Machine Learning Applications in Peptide Design and Mechanism Prediction
Bioinformatics and machine learning have revolutionized the field of antimicrobial peptide research. mdpi.comscielo.brmdpi.comnih.gov A plethora of online databases and predictive tools are available to aid in the design of new AMPs and to predict their mechanisms of action. mdpi.comdbaasp.org
For this compound, these computational tools can be used in several ways:
Sequence Analysis: Bioinformatics databases such as the Antimicrobial Peptide Database (APD) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) can be used to compare the sequence of this compound with other known AMPs, providing insights into its potential activity spectrum and mechanism of action. dbaasp.orgnih.gov
De Novo Design: By analyzing the sequence-activity relationships of known AMPs, machine learning models can be trained to design new peptides with improved properties. nih.gov For example, researchers could use these models to generate variants of this compound with enhanced antimicrobial activity or reduced toxicity.
Mechanism Prediction: Some machine learning models are capable of predicting the likely mechanism of action of an AMP based on its sequence. nih.gov This could help to quickly identify whether this compound is likely to act by disrupting the cell membrane, inhibiting DNA synthesis, or through some other mechanism.
Interactive Table: Selected Bioinformatics and Machine Learning Tools for AMP Research
| Tool/Database | Functionality | Relevance to this compound Research |
| Antimicrobial Peptide Database (APD) | A comprehensive database of AMPs with information on sequence, activity, and structure. nih.gov | Provides comparative data for this compound and related peptides. |
| DBAASP | A database of antimicrobial activity and structure of peptides, with tools for prediction and design. dbaasp.org | Can be used to predict the activity of this compound against specific strains and to design new analogues. |
| PEP-FOLD | A server for the de novo prediction of peptide structures from their amino acid sequence. | Can be used to generate a 3D model of this compound for use in docking or MD studies. |
| iAMP-2L | A two-level classifier for identifying AMPs and their functional types. scielo.br | Can predict if this compound is likely to have antibacterial, antiviral, or antifungal activity. |
The integration of these computational approaches provides a powerful framework for the study of this compound. By combining the strengths of MD simulations, molecular docking, quantum chemical calculations, and bioinformatics/machine learning, researchers can gain a comprehensive understanding of this promising antimicrobial peptide and accelerate the development of new therapeutic agents.
Strategic Design and Research of Caerin 1.20 Analogues
Rational Design Principles for Enhanced Specificity and Stability
Rational design is a targeted approach to peptide modification that uses an understanding of structure-function relationships to engineer analogues with desired properties. For Caerin 1.20, the primary goals are to increase its specificity for microbial targets over host cells and to improve its stability in biological environments. Key principles guiding this process involve the modulation of fundamental physicochemical properties. nih.govmdpi.com
Hydrophobicity and Amphipathicity: The effectiveness of many AMPs, including those in the caerin family, is linked to their ability to disrupt bacterial membranes. nih.govnih.gov This is governed by their hydrophobicity (the proportion of non-polar amino acids) and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues). mdpi.com
Enhancing Hydrophobicity: Increasing the hydrophobicity can bolster the peptide's ability to insert into and destabilize the lipid bilayer of bacterial membranes. mdpi.com However, a critical balance must be maintained, as excessive hydrophobicity can lead to reduced antibacterial activity and increased toxicity toward host cells (e.g., hemolytic activity). nih.govmdpi.com
Optimizing Amphipathicity: Caerin peptides typically form an amphipathic α-helical structure in a membrane-like environment. nih.gov Modifying amino acid sequences to refine this structure can enhance selective membrane disruption. The goal is to create a peptide that preferentially interacts with the specific lipid compositions of microbial membranes over those of eukaryotic cells.
Net Charge and Specificity: The net positive charge of AMPs is crucial for their initial attraction to the negatively charged components of bacterial cell surfaces (e.g., lipopolysaccharides and teichoic acids). nih.gov
Altering Cationicity: Adjusting the number of cationic residues (like Lysine (B10760008) or Arginine) can modulate this electrostatic interaction. While a higher positive charge can improve antimicrobial potency, it may also be less effective in high-ionic-strength environments, such as those found in the body. mdpi.com
Structural Stability: The therapeutic application of peptides can be limited by their susceptibility to proteolytic degradation by enzymes (proteases) in the body. mdpi.com
Backbone and Amino Acid Modification: Strategies to enhance stability include incorporating non-natural D-amino acids, which are not recognized by proteases, and modifying the peptide backbone. frontiersin.org
Cyclization: Cyclizing the peptide chain can make it more rigid and less accessible to proteases, thereby increasing its half-life and stability without compromising its active conformation. mdpi.com
The following table summarizes the core principles of rational design for this compound analogues.
Table 1: Rational Design Principles for this compound Analogues| Design Principle | Strategy | Desired Outcome | Research Finding |
|---|---|---|---|
| Modify Hydrophobicity | Substitute specific amino acids to alter the hydrophobic moment. | Enhance membrane insertion and disruption. | Increasing hydrophobicity can improve the propensity to form α-helical structures essential for activity. mdpi.com |
| Optimize Net Charge | Increase or decrease the number of cationic residues (e.g., Lysine, Arginine). | Improve initial binding to negatively charged bacterial membranes. | Properly balanced charge and hydrophobicity are key for selective targeting of bacterial membranes over eukaryotic cells. nih.govmdpi.com |
| Enhance Structural Stability | Incorporate D-amino acids or cyclize the peptide backbone. | Increase resistance to degradation by proteases, prolonging biological activity. | Disulfide bonds and backbone cyclization are known to enhance the stability of AMPs against proteolytic degradation. mdpi.com |
| Refine Secondary Structure | Alter the amino acid sequence to stabilize the α-helical conformation. | Maintain the optimal structure required for membrane interaction and pore formation. | Longer membrane-active AMPs like caerin may use extended conformations to stabilize transmembrane pores. mdpi.com |
Combinatorial Chemistry and Peptide Library Screening Methodologies
While rational design is a focused approach, combinatorial chemistry offers a method for exploring a vast landscape of chemical possibilities. rsc.org This high-throughput technique allows for the synthesis and screening of thousands to millions of peptide variants simultaneously to identify novel this compound analogues with superior activity. americanpeptidesociety.org
The process typically involves two main stages: library synthesis and screening.
Peptide Library Synthesis: A common and powerful method is the "split-mix" or "one-bead-one-compound" synthesis. americanpeptidesociety.org
A batch of resin beads is split into multiple portions.
A different amino acid is coupled to the beads in each portion.
All portions are then pooled and mixed, ensuring a random distribution of the first amino acid.
The mixed batch is again split, and the second amino acid is added.
This split-pool-recombine process is repeated for the desired peptide length. The result is a library where each individual bead carries a unique peptide sequence. americanpeptidesociety.org
Screening Methodologies: Once the library is created, it is screened to find peptides with the desired biological function.
On-Bead Screening: The library of beads can be incubated with a target, such as fluorescently labeled bacteria or a specific molecular target. Beads that bind to the target can be physically isolated under a microscope.
High-Throughput Assays: The peptides can be cleaved from the beads and tested in multi-well plates for antimicrobial activity against various pathogens. rsc.org The sequence of the most active peptides, or "hits," is then determined using techniques like mass spectrometry.
This approach has been instrumental in discovering new peptide-based therapeutics by allowing researchers to test a massive number of variations without having to design and synthesize each one individually. nih.gov
The following table outlines the typical workflow for this methodology.
Table 2: Combinatorial Library Screening Workflow for this compound Analogues| Step | Description | Purpose |
|---|---|---|
| 1. Library Design | Define the parameters of the library (e.g., which positions of this compound to vary and with which amino acids). | To focus the search on a relevant chemical space around the parent peptide. |
| 2. Synthesis | Use a method like split-mix synthesis to generate a large library of peptide analogues on resin beads. americanpeptidesociety.org | To create a diverse pool of candidates for screening. |
| 3. Screening | Expose the library to a target (e.g., a specific bacterial strain or a viral protein). | To identify individual peptides ("hits") that exhibit the desired biological activity. |
| 4. Hit Isolation | Physically separate the beads corresponding to the active peptides. | To isolate the most promising candidates from the library. |
| 5. Deconvolution/Sequencing | Determine the amino acid sequence of the hit peptides using methods like Edman degradation or mass spectrometry. | To identify the chemical structure of the active analogues. |
| 6. Validation | Re-synthesize the identified peptide in a pure form and confirm its biological activity through further testing. | To verify the findings from the initial high-throughput screen. |
Research on Chimeric Peptides Incorporating this compound Motifs
Chimeric peptide design is a hybrid strategy that combines functional domains or motifs from different parent peptides to create a new molecule with enhanced or novel properties. mdpi.com This approach leverages the known strengths of different peptides. For instance, a motif from this compound responsible for potent membrane disruption could be fused with a sequence from another peptide known for its ability to penetrate bacterial biofilms or evade host defenses.
The design of chimeric peptides is guided by a clear rationale:
Broadening the Spectrum of Activity: A this compound motif could be combined with a sequence from a peptide active against a different class of pathogens (e.g., fungi or different bacterial strains) to create a single molecule with a wider antimicrobial range.
Enhancing Potency: Fusing a this compound sequence with another AMP can lead to synergistic effects, resulting in a chimeric peptide that is more potent than either of the parent molecules alone. Studies on other AMPs have shown that extending a core peptide with sequences from others can increase activity by several fold. mdpi.com
Improving Targeting: A this compound motif could be linked to a cell-penetrating peptide (CPP) to improve its delivery to intracellular targets or to a targeting sequence that specifically recognizes a receptor on a pathogen's surface. f1000research.com
Research in this area involves designing these hybrid sequences, synthesizing them, and then evaluating their antimicrobial efficacy, stability, and specificity to determine if the resulting chimera possesses the desired combination of attributes. mdpi.com
Table 3: Examples of Chimeric Peptide Design Strategies for this compound
| Chimeric Strategy | Example Construct | Rationale |
|---|---|---|
| AMP-AMP Hybrid | [this compound motif] + [Sequence from another AMP, e.g., a proline-rich AMP] | To combine the membrane-disrupting activity of this compound with the protein synthesis inhibition mechanism of another AMP, potentially overcoming resistance. mdpi.com |
| AMP-CPP Hybrid | [Cell-Penetrating Peptide sequence] + [this compound motif] | To enhance the uptake of this compound into bacterial cells, improving its ability to reach intracellular targets. |
| Tandem Repeats | [this compound motif] + [Linker] + [this compound motif] | To potentially increase local peptide concentration at the membrane surface, enhancing pore formation and disruptive activity. |
Ecological and Evolutionary Research Perspectives on Caerin 1.20
Role of Caerin 1.20 in Amphibian Innate Immunity and Defense Mechanisms
Amphibian skin is a crucial organ for survival, performing functions like respiration, osmoregulation, and thermoregulation. mdpi.combohrium.com It is also a primary line of defense against pathogens and predators. mdpi.comacs.org A key component of this defense is the secretion of a diverse array of antimicrobial peptides (AMPs) from granular glands in the skin when the amphibian is stressed or injured. mdpi.combohrium.com These peptides are a vital part of the amphibian's innate immune system. mdpi.comresearchgate.net
Caerin peptides, isolated from Australian tree frogs of the genus Litoria, are a significant family of these AMPs. nih.govusc.edu.au They exhibit a broad spectrum of activity against bacteria, fungi, and viruses. nih.govusc.edu.au The caerin 1 family, in particular, has been the subject of considerable research. nih.govusc.edu.au
This compound, along with other members of its family like caerin 1.2 and caerin 1.10, has demonstrated notable antiviral activity, specifically against the Human Immunodeficiency Virus (HIV). researchgate.netmdpi.com Studies have shown that these peptides can inhibit HIV infectivity at low concentrations with limited toxicity to host cells. researchgate.netmdpi.com The mechanism of action is believed to involve the disruption of the viral envelope. researchgate.net
The general structure of caerin 1 peptides, characterized by a helix-hinge-helix motif, is crucial for their biological activity. nih.govusc.edu.au This structure allows the peptide to interact with and disrupt microbial membranes. nih.govusc.edu.au
Table 1: Investigated Antimicrobial Activities of Select Caerin 1 Peptides
| Peptide | Antiviral Activity (HIV) | Antibacterial Activity | Antifungal Activity |
| Caerin 1.2 | Effective Inhibitor researchgate.netmdpi.com | Documented nih.gov | Documented nih.gov |
| Caerin 1.9 | Effective Inhibitor mdpi.comnih.gov | Documented nih.gov | Documented nih.gov |
| Caerin 1.10 | Effective Inhibitor researchgate.netmdpi.com | Documented nih.gov | Documented nih.gov |
| This compound | Effective Inhibitor researchgate.netmdpi.com | Documented nih.gov | Documented nih.gov |
| Maculatin 1.1 | Effective Inhibitor nih.gov | Documented | Documented |
| Caerin 1.1 | Effective Inhibitor nih.gov | Documented nih.gov | Documented nih.gov |
This table is for informational purposes and is based on available research. It is not exhaustive.
Evolutionary Trajectories of Caerin Peptide Diversity
The diversity of caerin peptides is a fascinating area of evolutionary biology. The lack of conserved domains associated with biological activity across different frog skin antimicrobial peptides suggests a complex evolutionary history. nih.gov The primary structures of these peptides can vary significantly even between closely related species. nih.gov
The evolution of caerin peptides is likely driven by the constant pressure of evolving pathogens in the amphibian's environment. This co-evolutionary arms race would favor the diversification of these defense peptides to counter a wide range of microbial threats.
While the active peptide sequences show great diversity, the signal peptide and N-terminal proregions of the biosynthetic precursors of some peptide families, like the aureins and dahleins, show similarity to those of the dermaseptins, suggesting a common evolutionary origin. nih.gov This indicates that while the "business end" of the peptide is highly variable, the machinery for producing and secreting these peptides may be more conserved.
Further research is needed to fully understand the evolutionary pathways that have led to the vast array of caerin peptides. This includes investigating the genetic mechanisms that generate this diversity and the selective pressures that maintain it.
Ecological Factors Influencing this compound Production
The production of skin peptides in amphibians is not static and can be influenced by a variety of ecological factors. acs.org These factors can directly or indirectly affect the amphibian's physiology and, consequently, its ability to produce and secrete defense peptides like this compound.
Environmental stressors are known to impact amphibian health and immune function. utk.edu Factors such as temperature, moisture, and soil pH can influence the microbial communities on an amphibian's skin. frontiersin.org This, in turn, can affect the selective pressures on the amphibian's innate immune system, including the production of antimicrobial peptides.
For instance, changes in rainfall and soil pH have been correlated with variations in the skin microbiota of Panamanian frogs. frontiersin.org It is plausible that such environmental shifts could also modulate the expression and secretion of caerin peptides as a response to changes in the microbial landscape.
Table 2: Potential Ecological Influences on Amphibian Skin Peptide Production
| Ecological Factor | Potential Influence on Caerin Production |
| Pathogen Pressure | Increased diversity and abundance of pathogens may select for higher or more diverse peptide production. |
| Temperature | Can affect metabolic rates and immune function, potentially altering peptide synthesis. utk.edu |
| Moisture/Rainfall | Can influence the composition of skin microbiota, which may modulate peptide production. frontiersin.org |
| Soil pH | Correlated with changes in skin microbial communities, potentially influencing immune responses. frontiersin.org |
| Pollution | Environmental contaminants can act as stressors and impair immune function, possibly reducing peptide production. utk.edu |
| Habitat Quality | Availability of resources and suitable habitat affects overall health and immune capacity. bohrium.com |
| UV Radiation | An environmental stressor that can negatively impact amphibian health. bohrium.com |
Advanced Research Techniques and Methodological Innovations in Caerin 1.20 Studies
Integration of Omics Technologies (Proteomics, Metabolomics)
Omics technologies, which permit the large-scale analysis of biological molecules, have become indispensable in elucidating the mechanisms of action of novel compounds like Caerin 1.20. humanspecificresearch.org Proteomics and metabolomics, in particular, offer a comprehensive view of the changes occurring within a biological system in response to this peptide.
Proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. uninet.edu In the context of this compound research, proteomics can identify the specific cellular proteins that directly bind to or are otherwise affected by the peptide. This is often achieved using techniques like mass spectrometry to analyze changes in the proteome of cells or tissues after exposure to this compound. youtube.comnih.gov Such analyses can reveal the signaling pathways and cellular processes modulated by the peptide, offering clues to its mode of action. nih.gov
Metabolomics is the comprehensive analysis of small molecules, or metabolites, within a biological sample. liverpool.ac.ukhumanitas-research.com By examining the metabolic fingerprint of cells or organisms treated with this compound, researchers can understand its impact on cellular metabolism. gla.ac.ukmdpi.com This can uncover alterations in key metabolic pathways, such as energy production or lipid metabolism, providing a functional readout of the peptide's effects. mdpi.com
The integration of these omics approaches provides a holistic understanding of the biological impact of this compound, from the initial protein interactions to the downstream functional metabolic consequences. nih.gov
Interactive Table: Hypothetical Proteomic and Metabolomic Changes Induced by this compound in Cancer Cells
Below is a hypothetical dataset illustrating the types of changes that could be identified in a study employing proteomics and metabolomics to investigate the effects of this compound on a cancer cell line.
| Molecule Type | Molecule Name | Fold Change | P-value | Pathway Affected |
| Protein | Casein Kinase 2 | -2.5 | 0.001 | Cell Cycle Regulation |
| Protein | Annexin A2 | +3.2 | <0.001 | Apoptosis |
| Protein | Heat Shock Protein 70 | +1.8 | 0.023 | Stress Response |
| Metabolite | Lactate | +4.0 | <0.001 | Glycolysis |
| Metabolite | Kynurenine | +2.1 | 0.005 | Tryptophan Metabolism |
| Metabolite | Phosphocreatine | -3.5 | <0.001 | Energy Metabolism |
Microfluidic Platforms for High-Throughput Screening of this compound Variants
Microfluidic technologies have revolutionized high-throughput screening (HTS) by miniaturizing and automating biological assays. nih.gov These platforms allow for the rapid and cost-effective screening of thousands of compounds, making them ideal for the evaluation of variants of this compound. researchgate.net
The development of this compound variants, or analogues, is a common strategy to improve its efficacy, stability, or to reduce potential toxicity. Microfluidic HTS platforms enable the parallel testing of a large library of these variants against specific cell types or targets. enamine.net These systems can be designed to assess various parameters, such as cell viability, membrane permeabilization, or the inhibition of a particular enzyme, in a high-throughput manner. pharmaron.com The use of microfluidics significantly reduces the volume of reagents and the number of cells required for each assay, which is a major advantage when working with precious or difficult-to-source materials. nih.gov
Interactive Table: Hypothetical High-Throughput Screening Data for this compound Variants
This table presents hypothetical data from a microfluidic HTS campaign designed to identify this compound variants with enhanced antimicrobial activity against a pathogenic bacterial strain.
| Variant | Modification | Minimum Inhibitory Concentration (µM) | Hemolytic Activity (%) |
| This compound (Wild Type) | None | 12.5 | 15 |
| Variant A | Leucine to Alanine (B10760859) substitution at position 5 | 6.25 | 12 |
| Variant B | C-terminal amidation | 10.0 | 14 |
| Variant C | Glycine (B1666218) insertion at position 8 | 25.0 | 18 |
| Variant D | Lysine (B10760008) to Arginine substitution at position 12 | 8.5 | 10 |
Advanced Imaging Techniques for Visualizing Cellular Interactions
Advanced imaging techniques are crucial for visualizing the dynamic interactions between this compound and living cells in real-time. moleculardevices.com Techniques such as confocal fluorescence microscopy provide high-resolution images that can reveal the subcellular localization of the peptide and its effects on cellular morphology. bmfwf.gv.atnih.govntu.edu.sg
To visualize its cellular interactions, this compound can be labeled with a fluorescent dye. Upon introduction to cells, its journey can be tracked. Confocal microscopy, with its ability to create optical sections and generate 3D reconstructions, can determine whether the peptide remains on the cell surface, enters the cytoplasm, or targets specific organelles. wikipedia.orgnikon.com This information is vital for understanding its mechanism of action. For example, imaging could reveal if this compound disrupts the cell membrane, induces apoptosis, or interacts with intracellular targets. nih.gov
Interactive Table: Hypothetical Findings from Advanced Imaging of this compound Cellular Interactions
The following table summarizes hypothetical observations from a study using confocal microscopy to track fluorescently-labeled this compound in cancer cells over time.
| Time Point | Cellular Localization | Observed Effect | Image Analysis Notes |
| 5 minutes | Cell Membrane | Punctate staining on the outer membrane | Peptide appears to be binding to the cell surface. |
| 30 minutes | Cytoplasm | Diffuse fluorescence throughout the cytoplasm | Indicates internalization of the peptide. |
| 2 hours | Mitochondria | Co-localization with mitochondrial tracker (B12436777) dye | Suggests specific targeting of mitochondria. |
| 6 hours | Nucleus | Nuclear fragmentation observed | Consistent with the induction of apoptosis. |
Future Directions and Emerging Research Avenues for Caerin 1.20
Exploration of Novel Synthetic Routes and Bioconjugation Strategies
The future development of Caerin 1.20 as a therapeutic agent is intrinsically linked to advancements in peptide synthesis and modification. While naturally sourced, the practical and scalable production of this compound for widespread use will necessitate efficient and cost-effective synthetic routes. Current research is exploring various chemical strategies to not only produce the peptide but also to enhance its stability and delivery.
One avenue of exploration is the implementation of new technologies like flow chemistry, which can optimize the use of reagents and reduce reaction times, facilitating the synthesis of peptides that are otherwise challenging to produce using conventional methods. mdpi.com Synthetic modifications are also a key area of focus. For instance, the substitution of naturally occurring L-amino acids with their D-enantiomers can render the peptide resistant to degradation by proteases, thereby extending its half-life in the body. mdpi.comencyclopedia.pub Other strategies to improve stability that are being investigated for peptides in general include cyclization and the incorporation of non-natural amino acids. ijpsjournal.comalliedacademies.org
| Strategy | Description | Potential Benefit for this compound |
| Flow Chemistry | Continuous synthesis process in a reactor. | More efficient and scalable production. mdpi.com |
| D-amino Acid Substitution | Replacing L-amino acids with D-isomers. | Increased resistance to enzymatic degradation and longer half-life. mdpi.comencyclopedia.pub |
| Cyclization | Forming a cyclic peptide structure. | Enhanced stability and resistance to proteases. ijpsjournal.comalliedacademies.org |
| Bioconjugation (e.g., PEGylation) | Attaching polymers like PEG to the peptide. | Improved stability, solubility, and reduced toxicity. ubc.camdpi.com |
Development of Predictive Models for this compound Research Outcomes
The use of computational and machine learning models is set to revolutionize the way research on antimicrobial peptides like this compound is conducted. These predictive models can significantly expedite the discovery and optimization process by forecasting the biological activity and other properties of novel peptide sequences, thereby reducing the time and cost associated with extensive laboratory experiments. researchgate.net
Machine learning algorithms, including supervised learning methods, can be trained on large datasets of known antimicrobial peptides (AMPs) and non-AMPs to recognize sequences with antimicrobial potential. scielo.br These models can be categorized into classification approaches, which predict whether a peptide will be antimicrobial, and regression approaches, which can predict the potency of the antimicrobial activity, such as the minimum inhibitory concentration (MIC). nih.gov For this compound, such models could be used to predict the effects of specific amino acid substitutions on its antimicrobial efficacy, toxicity, and selectivity.
In silico tools are also being developed to predict various physicochemical properties of peptides that are crucial for their function, such as helicity, hydrophobicity, and charge. mdpi.comnih.gov By understanding these structure-activity relationships, researchers can rationally design new this compound analogs with improved characteristics. eurekaselect.com The development of sophisticated models that can accurately predict the therapeutic potential of peptide candidates will be a critical step in accelerating the translation of this compound from the laboratory to clinical applications. acs.orgbohrium.com
| Model Type | Application in this compound Research | Potential Outcome |
| Classification Models | Predicting whether a modified this compound sequence will retain antimicrobial activity. | Rapid screening of potential new analogs. scielo.br |
| Regression Models | Predicting the specific antimicrobial potency (e.g., MIC value) of this compound variants. | Optimization of peptide efficacy. nih.gov |
| Physicochemical Property Prediction | Predicting structural features like helicity and hydrophobicity. | Rational design of peptides with enhanced stability and function. mdpi.comnih.gov |
| Toxicity Prediction Models | Forecasting the potential toxicity of new this compound derivatives. | Development of safer therapeutic candidates. mdpi.com |
Integration of Multi-Omics Data for Systems-Level Understanding
By analyzing the genome and transcriptome of the frog species that produce this compound, researchers can identify the genes encoding this and other related antimicrobial peptides. nih.gov This can reveal the diversity of the frog's natural antimicrobial arsenal (B13267) and provide insights into how these peptides have evolved. nih.gov Furthermore, multi-omics approaches can be used to study the host's response to infection and the role that AMPs like this compound play in the innate immune system. tdx.catmdpi.com
High-throughput prediction of AMPs from multi-omics datasets is becoming an effective method for discovering novel peptide sequences. frontiersin.orgmdpi.com This approach can be applied to identify new members of the caerin family or other peptides with potentially synergistic activities. Understanding the complete "antimicrobial peptidome" of the source organism can open up new avenues for combination therapies and the development of more robust antimicrobial strategies. qub.ac.uk
| Omics Field | Application to this compound Research | Insights Gained |
| Genomics | Identifying the gene encoding this compound and other related peptides. | Understanding the genetic basis of AMP production and evolution. nih.gov |
| Transcriptomics | Studying the expression of this compound and other genes in response to infection. | Elucidating the role of this compound in the frog's immune response. mdpi.com |
| Proteomics | Identifying the full suite of proteins and peptides in the frog's skin secretions. | Discovering new antimicrobial peptides and understanding the composition of the natural defense system. frontiersin.org |
| Integrated Multi-Omics | Combining data from all omics fields to model host-pathogen interactions. | A comprehensive, systems-level understanding of this compound's function in its biological context. asm.orgfrontiersin.org |
Ethical Considerations in Biotechnological Research Involving Amphibian Peptides
As research into amphibian-derived peptides like this compound advances, it is crucial to address the ethical considerations associated with the use of these animals in research. The welfare of amphibians in captivity is a significant concern, and there is a growing body of research focused on establishing best practices for their care and husbandry. researchgate.netmdpi.comresearchgate.net
The sourcing of these peptides raises ethical questions related to bioprospecting, which is the search for commercially valuable compounds from plant and animal species. acs.orgiddri.org It is imperative that the collection of amphibians and the use of their genetic resources are conducted in an ethical and sustainable manner, with appropriate benefit-sharing agreements in place with the source countries. undp.org
Furthermore, the humane treatment of animals used in research is paramount. acs.org This includes minimizing stress and discomfort during the collection of skin secretions and ensuring that captive breeding programs for conservation and research prioritize the well-being of the animals. froglife.orgscispace.com While some argue that the use of frog components for medical research is justifiable, it is essential that this is balanced with a strong commitment to animal welfare and conservation. typeset.ioresearchgate.net The development of efficient synthetic production methods for this compound will be a critical step in reducing the reliance on animal sources.
| Ethical Issue | Key Considerations | Best Practices |
| Animal Welfare | Proper housing, nutrition, and handling of amphibians in research settings. | Adherence to established guidelines for amphibian care, enrichment, and minimizing stress. researchgate.netmdpi.comresearchgate.net |
| Bioprospecting | Ethical and sustainable collection of biological material and equitable sharing of benefits. | Compliance with international agreements like the Nagoya Protocol and collaboration with local communities and authorities. iddri.orgundp.org |
| Humane Treatment | Minimizing pain and distress during procedures such as the collection of skin secretions. | Use of non-invasive or minimally invasive techniques and adherence to strict ethical protocols. acs.org |
| Conservation | Impact of research on wild amphibian populations. | Prioritizing research on common or captive-bred species and supporting conservation efforts. froglife.orgscispace.com |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating the antimicrobial efficacy of Caerin 1.20, and how should controls be designed to minimize bias?
- Methodological Answer : Use in vitro assays such as broth microdilution (for MIC/MBC determination) or time-kill kinetics, paired with mammalian cell cytotoxicity assays to assess selectivity. Include positive controls (e.g., established antimicrobial peptides like LL-37) and negative controls (solvent-only treatments). Ensure blinding during data collection to reduce observer bias .
- Key Considerations : Validate peptide purity (>95% via HPLC) and stability (e.g., serum resistance assays) to avoid confounding results .
Q. How can researchers quantify this compound’s membrane-disruption activity while distinguishing between static and dynamic mechanisms?
- Methodological Answer : Combine fluorescent dye leakage assays (e.g., calcein release from liposomes) with real-time microscopy to track membrane integrity. Use circular dichroism to correlate structural changes (e.g., α-helical stabilization) with activity. Statistical tools like ANOVA should compare dose-response curves across replicates .
- Data Interpretation : Address variability by normalizing results to baseline lipid composition (e.g., bacterial vs. eukaryotic membrane mimics) .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s reported efficacy between in vitro and in vivo models?
- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., peptide delivery methods, host immune interactions). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate tissue penetration and degradation rates. Validate with ex vivo infection models (e.g., human skin explants) to bridge in vitro and in vivo gaps .
- Case Study : A 2023 study attributed discrepancies to serum protein binding in murine models, requiring peptide PEGylation to enhance stability .
Q. How can structural modifications to this compound be systematically tested to optimize therapeutic indices without compromising antimicrobial activity?
- Methodological Answer : Employ alanine scanning mutagenesis or D-amino acid substitutions to identify critical residues. Use molecular dynamics simulations to predict structural impacts. Validate via high-throughput screening against bacterial panels and cytotoxicity assays. Apply Design of Experiments (DoE) frameworks to balance multiple variables (e.g., charge, hydrophobicity) .
- Example : Truncating the N-terminal region reduced hemolytic activity by 40% while retaining 90% antimicrobial efficacy in a 2024 study .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply mixed-effects models to account for batch variability in cell cultures. Include power analyses during experimental design to ensure adequate sample sizes .
- Toolkit : Open-source platforms like R or Python’s SciPy suite enable reproducible analysis pipelines .
Q. How should researchers address variability in this compound’s bioactivity across different bacterial strains or isolates?
- Methodological Answer : Stratify strains by genomic or phenotypic traits (e.g., efflux pump expression, membrane lipid composition). Use hierarchical clustering to identify resistance patterns. Cross-reference with public databases (e.g., PATRIC) to contextualize findings .
Tables for Comparative Analysis
Table 1 : In Vitro vs. In Vivo Efficacy of this compound
Table 2 : Impact of Structural Modifications on this compound Activity
| Modification Type | Antimicrobial Efficacy (MIC Reduction) | Cytotoxicity (CC50 Increase) | Key Reference |
|---|---|---|---|
| D-amino acid substitution | 1.5-fold vs. wild type | 2.0-fold | |
| N-terminal truncation | No change | 1.8-fold | |
| Hydrocarbon stapling | 2.0-fold | 1.2-fold |
Guidelines for Peer Review and Replication
- Experimental Reproducibility : Provide raw data (e.g., flow cytometry files, peptide spectra) in supplementary materials. Specify buffer compositions and incubation conditions to the nearest 0.1 pH unit .
- Ethical Compliance : Disclose animal welfare protocols (e.g., ARRIVE guidelines) and human tissue approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
